(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
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Overview
Description
®-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their ability to induce chirality in target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide typically involves the condensation of ®-2-methylpropane-2-sulfinamide with 3-(trifluoromethyl)benzaldehyde. This reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide.
Reduction: The imine group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfonamide.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis, helping to induce chirality in target molecules.
Biology and Medicine
In biology and medicine, such compounds can be used in the development of chiral drugs, where the specific 3D arrangement of atoms is crucial for the drug’s activity and selectivity.
Industry
In the industrial sector, these compounds are used in the synthesis of agrochemicals and other specialty chemicals that require precise chiral control.
Mechanism of Action
The mechanism of action of ®-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide involves its ability to act as a chiral auxiliary or ligand. It can coordinate with metal catalysts to induce chirality in the products of various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
- ®-2-Methyl-N-(4-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
- ®-2-Methyl-N-(3-(difluoromethyl)-benzylidene)propane-2-sulfinamide
Uniqueness
®-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its reactivity and the stereochemical outcomes of reactions it participates in.
Properties
IUPAC Name |
(NE,R)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAPINQRXQBAMZ-XSZFBFBBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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